

(S)-3-Hydroxypiperidine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-Hydroxypiperidine hydrochloride

Cat. No.: B108412

[Get Quote](#)

(S)-3-Hydroxypiperidine hydrochloride is a pivotal chiral building block in modern pharmaceutical development. Its stereodefined structure is a key component in the synthesis of a variety of bioactive molecules, particularly in the development of targeted therapies. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Properties

(S)-3-Hydroxypiperidine hydrochloride is a white to off-white crystalline powder. The presence of a hydroxyl group and a chiral center makes it a versatile intermediate for introducing specific stereochemistry into drug candidates, which is crucial for their efficacy and safety.^[1]

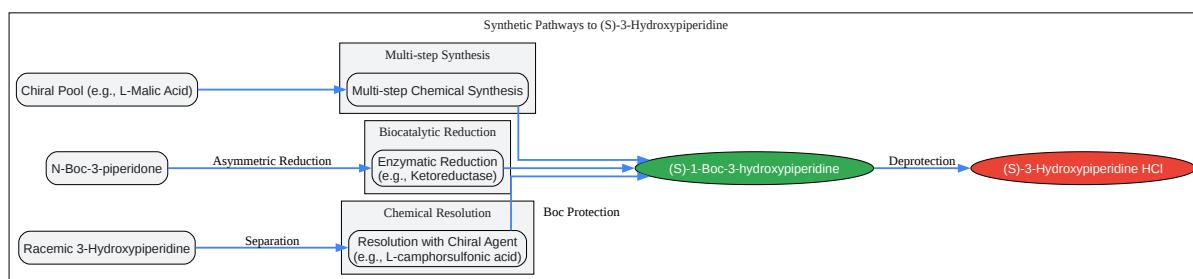
Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **(S)-3-Hydroxypiperidine hydrochloride** and its common N-protected intermediate, (S)-1-Boc-3-hydroxypiperidine.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₂ ClNO	[2][3]
Molecular Weight	137.61 g/mol	[2][4][5]
CAS Number	475058-41-4	[2][4][5]
Appearance	White or off-white crystalline powder	[4]
Melting Point	195-200 °C	[4]
Optical Rotation	[α] ²⁰ /D = -7° (c=1 in MeOH)	[4]
Purity	≥98%	[2][4]
Storage	Inert atmosphere, Room Temperature	[6][7]

Table 1: Physicochemical Properties of **(S)-3-Hydroxypiperidine Hydrochloride**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₉ NO ₃	
Molecular Weight	201.26 g/mol	[8]
CAS Number	143900-44-1	[8]
Appearance	White powder	[9]
¹ H NMR (CDCl ₃ , 300 MHz)	δ 1.43-1.55 (1H), 1.73-1.78 (1H), 1.87-1.89 (1H), 3.03-3.13 (2H), 3.73-3.78 (1H), 4.11-4.13 (2H)	


Table 2: Properties of **(S)-1-Boc-3-hydroxypiperidine**

Synthesis of **(S)-3-Hydroxypiperidine and its Derivatives**

The enantioselective synthesis of (S)-3-hydroxypiperidine is critical for its use as a chiral building block. Several strategies have been developed, including chemical resolution, biocatalytic methods, and synthesis from the chiral pool.

General Synthetic Approaches

The synthesis of (S)-3-hydroxypiperidine often involves the preparation of its N-Boc protected form, (S)-1-Boc-3-hydroxypiperidine, which is a key intermediate for many pharmaceutical compounds, including the anticancer drug ibrutinib.[8][10] Common synthetic strategies include the chemical resolution of racemic mixtures and enzymatic reduction.[8]

[Click to download full resolution via product page](#)

Caption: Synthetic routes to (S)-3-Hydroxypiperidine HCl.

Experimental Protocols

1. Enzymatic Synthesis of (S)-1-Boc-3-hydroxypiperidine using Ketoreductase

This method utilizes a ketoreductase (KRED) enzyme for the asymmetric reduction of a prochiral ketone.

- Reaction Setup:

- Charge a reaction vessel with 200mM triethanolamine HCl buffer (pH 7.5).
- Set the temperature to 35-40 °C.
- Add 3% (w/w) KRED 110 and 10mM NAD⁺.
- Dissolve N-1-Boc-3-piperidone (10g/L) in isopropanol and add to the reaction mixture.

- Reaction Conditions:

- Stir the reaction mixture at 230 rpm for 3-4 hours.

- Monitoring and Analysis:

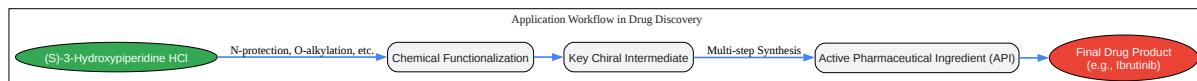
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane (1:1).
- Analyze the final product by Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (ESI-MS), Specific Optical Rotation (SOR), and ¹H NMR.

- Chiral HPLC Conditions:

- Column: Chiralpak IC (250 × 4.6 mm, 5µm)
- Mobile Phase: 5% Isopropanol and 95% n-hexane (v/v)
- Flow Rate: 1 mL/min
- Detection: UV at 210 nm
- Retention Times: 12.60 min (R-isomer), 13.69 min (S-isomer)

2. Chemical Resolution of (±)-3-Hydroxypiperidine

This protocol involves the separation of enantiomers from a racemic mixture using a chiral resolving agent.[11]


- Salt Formation:
 - Dissolve racemic 3-hydroxypiperidine and 0.5 molar equivalents of L-camphorsulfonic acid ammonium in an organic solvent.
 - Reflux the mixture to displace ammonia.
 - Remove the solvent under reduced pressure to obtain a concentrated oil.
- Fractional Crystallization:
 - Crystallize the diastereomeric salt from a suitable solvent system (e.g., ethanol/methyl tertiary butyl ether) to isolate the (S)-3-hydroxypiperidine-L-camphorsulfonate salt.[11]
- Liberation and Protection:
 - Treat the isolated salt with a base (e.g., ammonia water) to liberate the free (S)-3-hydroxypiperidine.
 - Protect the nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc_2O) to yield (S)-1-Boc-3-hydroxypiperidine.[11]

Applications in Drug Discovery

(S)-3-Hydroxypiperidine hydrochloride is a crucial building block in the synthesis of numerous pharmacologically active compounds.[12] Its primary application lies in the development of drugs targeting a range of diseases, from neurological disorders to cancer.[4]

Role as a Chiral Intermediate

The piperidine scaffold is a prevalent structural motif in many biologically active natural products and synthetic drugs.[8][13] The introduction of a hydroxyl group at the C3-position in a specific stereochemical orientation can significantly influence the biological activity of a molecule.[8]

[Click to download full resolution via product page](#)

Caption: Role of (S)-3-Hydroxypiperidine HCl in drug synthesis.

Synthesis of Ibrutinib

A prominent example of the application of (S)-3-hydroxypiperidine is in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.^[8] (S)-1-Boc-3-hydroxypiperidine serves as a key chiral intermediate in the construction of this anticancer drug.^{[9][10]}

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-hydroxypiperidine and its derivatives.

- Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.^{[12][14]}
- Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.^{[14][15]}
- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.^{[12][15]}
- First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.^{[12][14]}

This guide provides a foundational understanding of **(S)-3-Hydroxypiperidine hydrochloride** as a critical chiral building block. The detailed protocols and compiled data serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 2. (S)-3-Hydroxypiperidine Hydrochloride [sunwisechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. 475058-41-4|(S)-3-Hydroxypiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 7. 475058-41-4 CAS MSDS ((S)-3-Hydroxypiperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 9. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 12. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 13. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(S)-3-Hydroxypiperidine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108412#s-3-hydroxypiperidine-hydrochloride-as-a-chiral-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com